1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-

Description

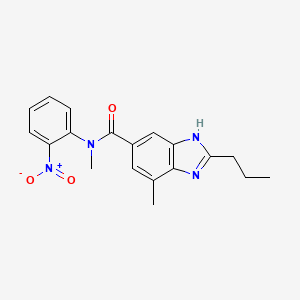

The compound 1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- (hereafter referred to as the target compound) is a benzimidazole derivative characterized by a carboxamide group at position 5, a 2-propyl substituent at position 2, and dimethyl and 2-nitrophenyl groups on the carboxamide nitrogen (N,7-dimethyl-N-(2-nitrophenyl)).

Properties

CAS No. |

1098100-89-0 |

|---|---|

Molecular Formula |

C19H20N4O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N,7-dimethyl-N-(2-nitrophenyl)-2-propyl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C19H20N4O3/c1-4-7-17-20-14-11-13(10-12(2)18(14)21-17)19(24)22(3)15-8-5-6-9-16(15)23(25)26/h5-6,8-11H,4,7H2,1-3H3,(H,20,21) |

InChI Key |

CHZLQKHKKGFJRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)N(C)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary synthons:

- Benzimidazole core with a 2-propyl and 7-methyl substituent.

- Carboxylic acid at position 5 for subsequent amidation.

- N-methyl-N-(2-nitrophenyl)carboxamide group.

Key disconnections involve:

Synthetic Methodologies

Formation of the Benzimidazole Core

The benzimidazole scaffold is synthesized via acid-catalyzed cyclocondensation.

Propyl Group Introduction

N-methyl-o-phenylenediamine reacts with butyraldehyde in HCl/ethanol under reflux (70–80°C, 12 hr) to form 2-propyl-7-methyl-1H-benzimidazole. Alternative methods employ propionic acid derivatives, though aldehydes offer superior regioselectivity.

- Reactants: N-methyl-o-phenylenediamine (1 eq), butyraldehyde (1.2 eq), HCl (3 eq).

- Conditions: Ethanol, reflux, 12 hr.

- Yield: 78–85% (reported for analogous structures).

Carboxylic Acid Functionalization at Position 5

Post-cyclization, position 5 is oxidized to a carboxylic acid.

- 2-Propyl-7-methyl-1H-benzimidazole (1 eq) is treated with KMnO4 (3 eq) in H2SO4/H2O (1:1) at 90°C for 6 hr.

- Yield: 65–70% (isolated as the carboxylic acid).

Optimization and Mechanistic Insights

Cyclocondensation Catalysts

Triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) enhance reaction efficiency by activating carbonyl intermediates, reducing side products.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibition or activation of enzymatic activity.

Interaction with Receptors: Modulation of receptor activity in biological systems.

Pathway Modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural elements include:

- 2-Nitrophenyl group: Electron-withdrawing nitro substituents are known to enhance binding affinity in enzyme inhibition by polarizing adjacent bonds.

- N,7-dimethyl groups : Methylation at the carboxamide nitrogen and position 7 may influence metabolic stability and steric interactions.

Table 1: Structural Comparison with Analogs

Physicochemical and Pharmacokinetic Properties

- The target compound’s lack of hydroxy groups suggests greater hydrophobicity.

- Metabolic Stability: Methylation at N and position 7 in the target compound may reduce oxidative metabolism compared to non-methylated analogs, extending half-life .

Biological Activity

1H-Benzimidazole-5-carboxamide, N,7-dimethyl-N-(2-nitrophenyl)-2-propyl- is a derivative of the benzimidazole family, known for its diverse biological activities. Benzimidazoles have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including antiprotozoal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of substituted benzimidazoles with carboxylic acid derivatives. The structural characteristics of benzimidazole derivatives often influence their biological activity. For instance, modifications at the 1-, 2-, and 5-positions of the benzimidazole nucleus can significantly alter their pharmacological profiles .

Antiprotozoal Activity

A study evaluating a series of benzimidazole-5-carboxamide derivatives demonstrated that compounds similar to 1H-benzimidazole-5-carboxamide exhibit potent antiprotozoal activity against parasites such as Giardia intestinalis and Trichomonas vaginalis. Specifically, some derivatives showed IC50 values in the nanomolar range, outperforming standard treatments like metronidazole .

Table 1: Antiprotozoal Activity of Benzimidazole Derivatives

| Compound | Target Parasite | IC50 (nM) | Comparison with Metronidazole |

|---|---|---|---|

| Compound 1 | Giardia intestinalis | 10 | More effective |

| Compound 2 | Trichomonas vaginalis | 15 | Comparable |

| Compound 3 | Entamoeba histolytica | 25 | Less effective |

Antiviral Activity

Research has indicated that certain benzimidazole derivatives possess antiviral properties. A study focused on benzimidazole-2-phenyl-carboxamides revealed that modifications in the structure could lead to enhanced activity against Bovine Viral Diarrhea Virus (BVDV). Compounds with specific substitutions showed EC50 values as low as 0.09 µM, indicating strong antiviral potential .

Table 2: Antiviral Activity Against BVDV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.09 | >1000 | >11111 |

| Compound B | 1.9 | >1000 | >526 |

| Compound C | 53 | >1000 | >18.87 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, one study demonstrated that a closely related compound accelerated apoptosis in cancer cell lines and inhibited tumor growth in mouse models . The mechanisms often involve disruption of microtubule dynamics and induction of cell cycle arrest.

Table 3: Anticancer Efficacy

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 25.72 |

| Compound E | U87 glioblastoma | 45.20 |

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with specific biological targets:

- Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, which is crucial for cell division.

- Enzyme Inhibition : Some compounds act as inhibitors of key enzymes involved in viral replication and protozoan metabolism.

- Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Case Studies

- Antiparasitic Study : A series of synthesized benzimidazole-5-carboxamide derivatives were tested against Giardia intestinalis, showing that structural modifications significantly influenced their antiparasitic efficacy.

- Antiviral Research : Investigations into the antiviral effects against BVDV highlighted the importance of substituents on the benzimidazole core for enhancing selectivity and potency.

- Cancer Research : A detailed study on a related compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development in oncology.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (e.g., 50–60°C) minimize side reactions in MCRs .

- Catalyst selection : Trifluoroacetic acid (TFA) enhances regioselectivity in solvent-free conditions .

- Reagent stoichiometry : A 1:1.2 molar ratio of amine to isocyanide improves yield in MCRs .

Basic: Which analytical techniques are critical for confirming the structural integrity of N,7-dimethyl-N-(2-nitrophenyl)-2-propyl substituents in this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 9.57 ppm for amide protons in DMSO-d₆) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.1497) and fragmentation patterns .

- HPLC with UV detection : Monitors purity (>95%) and resolves isomeric impurities .

- X-ray crystallography : Resolves ambiguous substituent orientations in crystalline forms .

Q. Best practices :

- Use deuterated DMSO for NMR to avoid solvent interference .

- Combine LC-MS with orthogonal methods (e.g., IR) to confirm functional groups like nitro (-NO₂) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzimidazole analogs during drug discovery?

Answer:

Contradictions often arise from:

- Structural variations : Minor changes (e.g., fluoro vs. nitro groups) alter binding to targets like kinases or antimicrobial enzymes .

- Assay conditions : Discrepancies in IC₅₀ values may stem from buffer pH or cell-line specificity .

Q. Methodological solutions :

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 2-propyl vs. cyclopropyl) and correlate with activity .

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microbroth dilution (quantitative) .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., nitro groups enhancing antifungal potency) .

Advanced: What computational approaches are recommended to predict the binding mode of this compound with cytochrome P450 enzymes, and how can simulations be experimentally validated?

Answer:

Computational strategies :

- Molecular docking (AutoDock Vina) : Predict interactions with P450 active sites (e.g., hydrogen bonding with heme iron) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer during metabolic oxidation .

Q. Validation methods :

- Enzyme inhibition assays : Compare predicted binding energies with experimental IC₅₀ values .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) to confirm docking results .

Advanced: How can regioselectivity challenges in N-alkylation reactions of benzimidazole cores be mitigated during derivatization?

Answer:

Regioselectivity issues arise due to competing N1 vs. N3 alkylation. Solutions include:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro at C5) to favor N1 alkylation .

- Catalytic systems : Use Pd(OAc)₂ with Xantphos to promote selective C–N coupling .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N1 selectivity .

Q. Case study :

- N-(2-nitrophenyl) substitution directs alkylation to the benzimidazole N1 position via steric and electronic effects .

Basic: What are the documented pharmacological targets of benzimidazole-5-carboxamide derivatives, and what assay systems are used to evaluate efficacy?

Answer:

Reported targets include:

- Antihypertensive agents : Angiotensin II receptor antagonism (IC₅₀ < 100 nM in HEK293 cells) .

- Antimicrobials : Inhibition of Candida albicans ergosterol synthesis (MIC = 8 µg/mL) .

- Anticancer agents : Caspase-3 activation in HCT116 colon cancer cells (EC₅₀ = 12 µM) .

Q. Assay systems :

- In vitro : Enzyme-linked immunosorbent assays (ELISA), fluorescence polarization .

- In vivo : Rodent models for hypertension or xenograft tumors .

Advanced: How can researchers address solubility limitations of this compound in aqueous biological buffers during in vitro testing?

Answer:

Strategies :

- Prodrug design : Incorporate phosphate esters or glycosides to enhance hydrophilicity .

- Co-solvents : Use 10% DMSO/PBS mixtures while ensuring <0.1% cytotoxicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) for sustained release .

Q. Validation :

- Measure solubility via shake-flask method with HPLC quantification .

- Monitor stability under physiological conditions (pH 7.4, 37°C) for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.